3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[2-(4-chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-11-10-12(17)6-7-15(11)20-16-5-3-2-4-13(16)14(19)8-9-18/h2-7,10H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOYOCBGWVTVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile typically involves the reaction of 4-chloro-2-methylphenol with 2-bromophenylacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets. In the case of its herbicidal activity, it mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant . This compound may also interact with enzymes and receptors in biological systems, contributing to its antimicrobial and anthelmintic effects.
Comparison with Similar Compounds
3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile can be compared with other similar compounds, such as:
4-Chloro-2-methylphenoxyacetic acid (MCPA): Known for its herbicidal properties, MCPA is structurally similar but lacks the nitrile and ketone groups.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide, 2,4-D has two chloro substituents and a carboxylic acid group instead of the nitrile and ketone groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile, a compound with potential applications in various biological contexts, has garnered attention for its unique chemical structure and subsequent biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a chloro-substituted phenoxy group that is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes. Research indicates that compounds with similar structures often exhibit:
- Antiproliferative Activity : The compound may inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction.
- Angiogenesis Inhibition : Similar compounds have shown efficacy in blocking angiogenesis, which is crucial for tumor growth.
Biological Evaluation
A detailed evaluation of the biological activity of this compound reveals its potential as an antiproliferative agent. In vitro studies have demonstrated its effects on various cancer cell lines.
Table 1: Antiproliferative Activity on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 0.5 | Cell cycle arrest in G2/M phase |
| M21 (Melanoma) | 0.7 | Induction of apoptosis |
| MCF7 (Breast) | 0.6 | Disruption of cytoskeleton integrity |
Note : IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on HT-29 and MCF7 cells. The results indicated significant inhibition of cell growth, correlating with increased apoptosis markers such as cleaved caspase-3 .
- Chick Chorioallantoic Membrane (CAM) Assays : In vivo assessments using CAM assays demonstrated that the compound effectively reduced tumor growth and angiogenesis comparable to standard chemotherapeutic agents like combretastatin A-4 .
- Mechanistic Insights : Further investigations revealed that the compound binds to β-tubulin, leading to cytoskeletal disruption, which is critical for cell division and integrity .
Toxicity Profile
While evaluating the therapeutic potential, it is essential to consider the toxicity profile of this compound. Preliminary studies indicate low toxicity levels in non-cancerous cells, suggesting a favorable therapeutic window for future clinical applications .
Q & A
Q. What are the recommended synthetic routes for 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile, and what factors influence yield optimization?
The synthesis typically involves two key steps: (1) formation of the phenoxy-phenyl backbone via nucleophilic aromatic substitution (e.g., coupling 4-chloro-2-methylphenol with a substituted phenyl precursor under basic conditions) and (2) introduction of the 3-oxopropanenitrile moiety through cyanoacetylation. Yield optimization depends on:
- Reaction temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions like hydrolysis of the nitrile group.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while protic solvents (e.g., ethanol) may reduce reactivity .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate phenoxy coupling steps .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique approach is recommended:
- NMR spectroscopy : H and C NMR confirm the presence of the phenoxy group (δ 6.8–7.5 ppm for aromatic protons) and the nitrile (δ ~120 ppm in C) .
- Mass spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H]+ at m/z 300.0564 for CHClNO) .
- X-ray crystallography : Resolves stereochemical ambiguities and validates bond angles in the crystal lattice .
Q. What are common impurities in synthesized batches of this compound, and how are they analyzed?
Impurities often arise from incomplete coupling or oxidation byproducts:
Advanced Research Questions
Q. What strategies are effective in elucidating the reaction mechanism of this compound in nucleophilic substitution reactions?
Mechanistic studies often employ:
- Kinetic isotope effects (KIE) : Replacing hydrogen with deuterium at reactive sites to probe rate-determining steps .
- Computational modeling (DFT) : Simulates transition states to identify energy barriers for phenoxy-group substitution .
- Trapping intermediates : Use of stabilizing agents (e.g., crown ethers) to isolate and characterize short-lived intermediates .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Contradictions may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):
- Variable-temperature NMR : Detects rotamers or tautomers by observing signal splitting at low temperatures .
- Cross-validation with IR/Raman : Confirms functional group consistency (e.g., carbonyl stretches at ~1700 cm) .
- Solid-state NMR : Aligns solution and crystallographic data by analyzing rigid lattice environments .
Q. What role do solvent polarity and catalyst choice play in optimizing cyclization reactions involving this compound?
- Solvent polarity : High-polarity solvents stabilize charge-separated transition states in cyclization, improving regioselectivity. For example, DMF increases yields of fused-ring products compared to toluene .
- Catalyst systems : Lewis acids (e.g., ZnCl) facilitate nitrile activation, while organocatalysts (e.g., DMAP) enhance nucleophilic attack efficiency .
Q. What challenges arise in analyzing the stereochemical configuration of derivatives of this compound?
- Chiral centers : The 3-oxopropanenitrile group may introduce axial chirality, requiring chiral HPLC or circular dichroism (CD) for resolution .
- Racemization risks : Heating during synthesis or purification can lead to enantiomer interconversion, necessitating low-temperature workflows .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH sensitivity : The nitrile group hydrolyzes to carboxylic acids under strongly acidic/basic conditions (pH < 2 or > 10), limiting its use in aqueous media .
- Thermal stability : Degradation above 150°C (TGA data) requires inert atmospheres (N/Ar) during high-temperature reactions .
Methodological Notes
- Data contradiction analysis : Always cross-reference spectroscopic data with synthetic pathways to identify systematic errors (e.g., incorrect solvent drying) .
- Advanced purification : Use preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve structurally similar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
